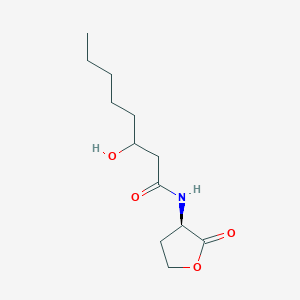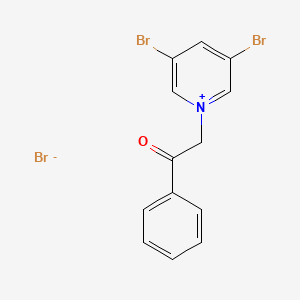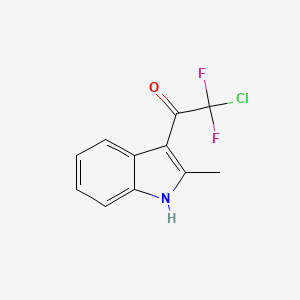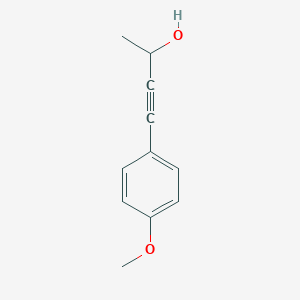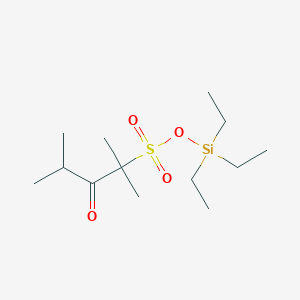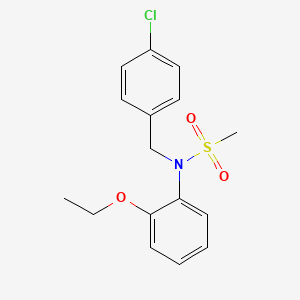
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-chlorobenzyl and a 2-ethoxyphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: 4-chlorobenzylamine, 2-ethoxyphenylamine, and methanesulfonyl chloride.
Reaction: The amines are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide
- N-(4-bromobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
Uniqueness
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is unique due to the specific combination of the 4-chlorobenzyl and 2-ethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
905807-59-2 |
|---|---|
分子式 |
C16H18ClNO3S |
分子量 |
339.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-16-7-5-4-6-15(16)18(22(2,19)20)12-13-8-10-14(17)11-9-13/h4-11H,3,12H2,1-2H3 |
InChIキー |
NLHCKRCFIIWLLM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
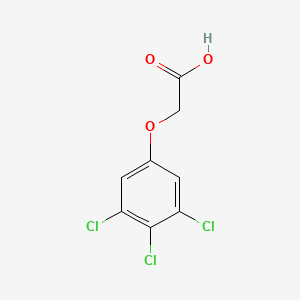
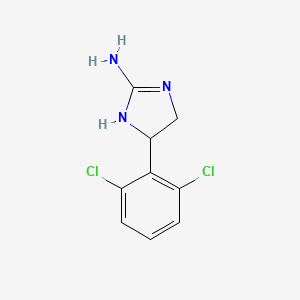
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
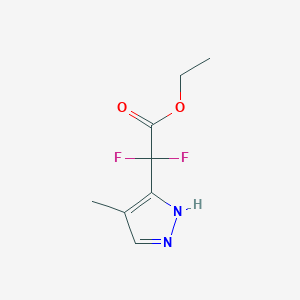
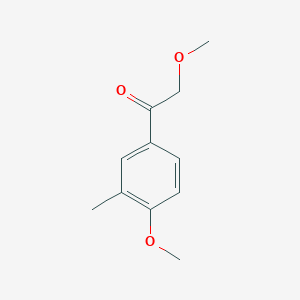
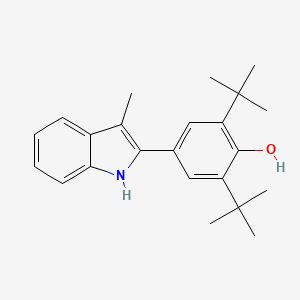
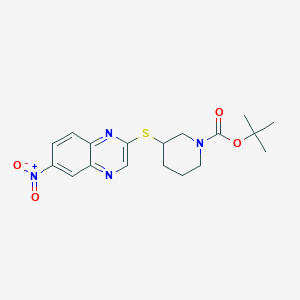
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
